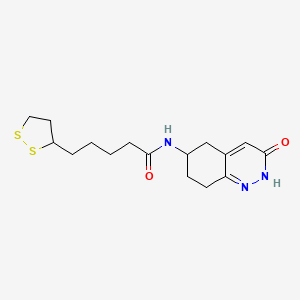
5-(dithiolan-3-yl)-N-(3-oxo-6,7,8,8a-tetrahydro-5H-cinnolin-6-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(dithiolan-3-yl)-N-(3-oxo-6,7,8,8a-tetrahydro-5H-cinnolin-6-yl)pentanamide is a useful research compound. Its molecular formula is C16H23N3O2S2 and its molecular weight is 353.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Dithiolan-3-yl)-N-(3-oxo-6,7,8,8a-tetrahydro-5H-cinnolin-6-yl)pentanamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dithiolan moiety and a cinnolin derivative, which are known to influence its biological activities. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Compounds containing dithiolane structures have been reported to possess antimicrobial properties. For example, methyl 5-(dithiolan-3-yl)pentanoate has shown activity against certain bacterial strains . The presence of the dithiolan moiety may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic pathways.
The mechanisms through which similar compounds exert their biological effects often involve:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell division.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of related compounds on prostate carcinoma (PC3) cells revealed that compounds with similar dithiolan structures exhibited IC50 values ranging from 17.6 μM to 58.5 μM . These findings suggest that this compound could potentially exhibit comparable activity.
Study 2: Antimicrobial Testing
In antimicrobial assays, related dithiolane derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial activity . Such results warrant further investigation into the specific activity of the target compound against various pathogens.
Data Tables
| Activity Type | Compound | IC50/Activity |
|---|---|---|
| Anticancer | Terpenoid Analog | IC50: 28.2 μM |
| Antimicrobial | Methyl 5-(dithiolan-3-yl)pentanoate | Active against E. coli |
| Apoptosis Induction | Dithiolane Derivative | Caspase activation |
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-N-(3-oxo-6,7,8,8a-tetrahydro-5H-cinnolin-6-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c20-15(4-2-1-3-13-7-8-22-23-13)17-12-5-6-14-11(9-12)10-16(21)19-18-14/h10,12-14H,1-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWTNZTRGTUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=CC(=O)N=N2)CC1NC(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














